molecular formula C12H14ClN3O3S B10925095 N-{1-[(3-chlorophenoxy)methyl]-1H-pyrazol-4-yl}ethanesulfonamide

N-{1-[(3-chlorophenoxy)methyl]-1H-pyrazol-4-yl}ethanesulfonamide

Cat. No.: B10925095
M. Wt: 315.78 g/mol
InChI Key: USYMLTQXWDYFKI-UHFFFAOYSA-N
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Description

N-{1-[(3-chlorophenoxy)methyl]-1H-pyrazol-4-yl}ethanesulfonamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound features a pyrazole ring substituted with a chlorophenoxy group and an ethanesulfonamide moiety, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[(3-chlorophenoxy)methyl]-1H-pyrazol-4-yl}ethanesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the Chlorophenoxy Group: The chlorophenoxy group can be introduced via nucleophilic substitution reactions, where a chlorophenol reacts with an appropriate leaving group on the pyrazole ring.

    Attachment of the Ethanesulfonamide Moiety: The ethanesulfonamide group can be attached through sulfonylation reactions, where ethanesulfonyl chloride reacts with the amine group on the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{1-[(3-chlorophenoxy)methyl]-1H-pyrazol-4-yl}ethanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially reducing the sulfonamide group to an amine.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where nucleophiles replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{1-[(3-chlorophenoxy)methyl]-1H-pyrazol-4-yl}ethanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in metabolic pathways.

    Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes related to inflammation, cell growth, or other biological processes.

Comparison with Similar Compounds

N-{1-[(3-chlorophenoxy)methyl]-1H-pyrazol-4-yl}ethanesulfonamide can be compared with other similar compounds to highlight its uniqueness:

    N-{1-[(3-chlorophenoxy)methyl]-1H-pyrazol-4-yl}methanesulfonamide: Similar structure but with a methanesulfonamide group instead of ethanesulfonamide.

    N-{1-[(3-chlorophenoxy)methyl]-1H-pyrazol-4-yl}propanesulfonamide: Similar structure but with a propanesulfonamide group instead of ethanesulfonamide.

    N-{1-[(3-chlorophenoxy)methyl]-1H-pyrazol-4-yl}butanesulfonamide: Similar structure but with a butanesulfonamide group instead of ethanesulfonamide.

Properties

Molecular Formula

C12H14ClN3O3S

Molecular Weight

315.78 g/mol

IUPAC Name

N-[1-[(3-chlorophenoxy)methyl]pyrazol-4-yl]ethanesulfonamide

InChI

InChI=1S/C12H14ClN3O3S/c1-2-20(17,18)15-11-7-14-16(8-11)9-19-12-5-3-4-10(13)6-12/h3-8,15H,2,9H2,1H3

InChI Key

USYMLTQXWDYFKI-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)NC1=CN(N=C1)COC2=CC(=CC=C2)Cl

Origin of Product

United States

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